molecular formula C18H16FNO5S B2991365 Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate CAS No. 1448130-79-7

Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate

Cat. No. B2991365
CAS RN: 1448130-79-7
M. Wt: 377.39
InChI Key: CLXYXQPNTJDCAD-UHFFFAOYSA-N
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Description

“Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C18H16FNO5S and a molecular weight of 377.39. It is a derivative of azetidine, a class of organic compounds characterized by a saturated four-membered ring containing three carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of azetidine derivatives, such as “Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate”, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component .


Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 4-fluorophenyl group and an azetidine ring. The azetidine ring is further attached to a carbonyl group, which is linked to a benzoate group .


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives are diverse. The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties The development of novel synthetic methodologies for sulfonamide derivatives, as seen in the work by Ghorab et al. (2017), showcases the chemical versatility of sulfonamide-based compounds in producing antimicrobial agents. This research highlights the utility of sulfonamide moieties in crafting molecules with significant biological activities, suggesting that Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate could serve as a precursor or scaffold in the synthesis of new chemical entities with potential antimicrobial properties (Ghorab, Soliman, Alsaid, & Askar, 2017).

Biological and Pharmacological Activities The research on the inhibition of the Na+/H+ exchanger by benzoylguanidine derivatives, including those with sulfonyl substituents, by Baumgarth, Beier, and Gericke (1997), indicates the potential for compounds with sulfonyl groups to modulate cellular mechanisms. This is relevant for acute myocardial infarction treatment, demonstrating the compound's prospective utility in medical research related to cardiac health (Baumgarth, Beier, & Gericke, 1997).

Environmental Impact Studies The study by Neary and Michael (1989) on the environmental impact of sulfometuron methyl, a compound with a similar sulfonyl functional group, in coastal plain forest watersheds, underscores the importance of understanding the environmental fate of chemical agents. This research emphasizes the need for environmental safety assessments of sulfonyl-containing compounds, including their degradation and potential effects on groundwater and stream quality (Neary & Michael, 1989).

Safety And Hazards

The safety data sheet for a related compound, 1-((4-Fluorophenyl)sulfonyl)azetidine, indicates that it is classified as a combustible solid. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 2,4-disubstituted thiazoles have been identified as multi-targeted bioactive molecules, suggesting potential therapeutic applications in several central nervous system disorders .

properties

IUPAC Name

methyl 4-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXYXQPNTJDCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate

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